11-Dehydro-thromboxane B2-13C5
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Overview
Description
11-Dehydro-thromboxane B2-13C5 is a stable isotope-labeled compound, specifically labeled with carbon-13. It is a derivative of 11-Dehydro-thromboxane B2, which is a metabolite of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a significant role in hemostasis and thrombosis. The labeled version, this compound, is primarily used in scientific research to study thromboxane metabolism and its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Dehydro-thromboxane B2-13C5 involves the incorporation of carbon-13 into the molecular structure of 11-Dehydro-thromboxane B2. This is typically achieved through a series of organic synthesis steps, including the use of labeled precursors. The exact synthetic route can vary, but it generally involves the following steps:
Preparation of Labeled Precursors: Carbon-13 labeled precursors are synthesized or purchased.
Formation of Intermediate Compounds: These precursors are then used in a series of reactions to form intermediate compounds.
Final Synthesis Step: The intermediate compounds undergo further reactions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up to produce larger quantities of the compound.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research use
Chemical Reactions Analysis
Types of Reactions
11-Dehydro-thromboxane B2-13C5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
11-Dehydro-thromboxane B2-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of thromboxane metabolism.
Biology: Helps in studying the role of thromboxane in various biological processes, including platelet aggregation and vasoconstriction.
Medicine: Used in research to develop new therapeutic agents targeting thromboxane pathways, particularly in cardiovascular diseases.
Industry: Employed in the development of diagnostic tools and assays to measure thromboxane levels in biological samples
Mechanism of Action
11-Dehydro-thromboxane B2-13C5 exerts its effects by mimicking the biological activity of thromboxane A2. It binds to thromboxane receptors on platelets and vascular smooth muscle cells, leading to platelet aggregation and vasoconstriction. The labeled version allows researchers to track and measure these interactions more precisely. The molecular targets include thromboxane receptors and the pathways involved in thromboxane synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
11-Dehydro-thromboxane B2: The non-labeled version of the compound.
Thromboxane A2: The parent compound from which 11-Dehydro-thromboxane B2 is derived.
Thromboxane B2: Another metabolite of thromboxane A2.
Uniqueness
11-Dehydro-thromboxane B2-13C5 is unique due to its carbon-13 labeling, which allows for more precise tracking and measurement in metabolic studies. This makes it particularly valuable in research settings where accurate quantification of thromboxane metabolism is required .
Properties
Molecular Formula |
C20H32O6 |
---|---|
Molecular Weight |
373.43 g/mol |
IUPAC Name |
(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl](1,2,3,4,5-13C5)hept-5-enoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4+,13-12+/t15-,16-,17-,18+/m0/s1/i4+1,5+1,8+1,11+1,19+1 |
InChI Key |
KJYIVXDPWBUJBQ-QVPVQGALSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=[13CH]/[13CH2][13CH2][13CH2][13C](=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
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